3,4-Ethylenedioxy-2-methylpyridine
Description
3,4-Ethylenedioxy-2-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and an ethylenedioxy bridge (O-CH2-CH2-O) fused across positions 3 and 3. The ethylenedioxy moiety introduces structural rigidity and electron-donating effects, distinguishing it from simpler methoxy or hydroxymethyl derivatives.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine |
InChI |
InChI=1S/C8H9NO2/c1-6-8-7(2-3-9-6)10-4-5-11-8/h2-3H,4-5H2,1H3 |
InChI Key |
PQZFPODRTNPUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 3,4-Dimethoxy-2-methylpyridine : Replaces the ethylenedioxy bridge with two methoxy groups at positions 3 and 4. This modification reduces ring strain but diminishes electron-donating resonance effects compared to the fused ethylenedioxy system .
- 3,4-Dimethoxy-2-(hydroxymethyl)pyridine : Features a hydroxymethyl group at position 2 instead of methyl, enhancing hydrophilicity and hydrogen-bonding capacity .
- 2-(Chloromethyl)-4-methoxypyridine hydrochloride : Substitutes the ethylenedioxy group with a methoxy group at position 4 and a chloromethyl group at position 2, introducing electron-withdrawing effects and salt formation .
Physicochemical Properties
| Compound | Substituents | LogP (Predicted) | Solubility (aq.) | Key Features |
|---|---|---|---|---|
| 3,4-Ethylenedioxy-2-methylpyridine | 2-CH3, 3,4-O-CH2-CH2-O | ~1.8 | Moderate | Rigid structure, high electron density |
| 3,4-Dimethoxy-2-methylpyridine | 2-CH3, 3-OCH3, 4-OCH3 | ~1.2 | High | Flexible, prone to demethylation |
| 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | 2-CH2OH, 3-OCH3, 4-OCH3 | ~0.5 | Very High | Polar, bioactive intermediate |
| 2-(Chloromethyl)-4-methoxypyridine hydrochloride | 2-CH2Cl, 4-OCH3, HCl salt | ~0.9 | High | Electrophilic, salt-enhanced stability |
Notes:
- The ethylenedioxy bridge increases lipophilicity (LogP) compared to methoxy analogs due to the ethylene chain .
- Hydroxymethyl and hydrochloride derivatives exhibit higher aqueous solubility, driven by polar functional groups or ionic character .
Reactivity and Stability
- Electron-Donating Effects : The ethylenedioxy bridge enhances resonance stabilization of the pyridine ring, making it less reactive toward electrophilic substitution compared to chloromethyl derivatives (e.g., 2-(Chloromethyl)-4-methoxypyridine), where electron-withdrawing groups increase electrophilicity .
- Hydrolytic Stability : The fused ethylenedioxy system resists hydrolysis better than methoxy groups, which are susceptible to demethylation under acidic or enzymatic conditions .
- Synthetic Utility : Chloromethyl analogs (e.g., compounds) serve as intermediates for nucleophilic substitutions, whereas ethylenedioxy derivatives are more suited for applications requiring stable electron-rich aromatic systems .
Research Findings
- Synthetic Routes : Ethylenedioxy derivatives are typically synthesized via cyclization reactions, whereas methoxy and chloromethyl analogs are prepared through direct alkylation or halogenation .
- Biological Activity: Pyrido-pyrimidinones with ethylenedioxy-like substituents (e.g., compounds) show enhanced binding affinity to enzymatic targets compared to methoxy analogs, attributed to improved electronic and steric profiles .
- Stability Studies : Ethylenedioxy bridges demonstrate superior metabolic stability in preclinical models compared to methoxy groups, which undergo rapid demethylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
